molecular formula C11H16N2O3 B8131027 2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid

2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid

Cat. No.: B8131027
M. Wt: 224.26 g/mol
InChI Key: UFHBJLXFPTVZEU-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyrazole ring and a methylpropionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the cyclopropylmethoxy group: This step involves the alkylation of the pyrazole ring with cyclopropylmethanol under basic conditions.

    Formation of the methylpropionic acid moiety: This can be done through a series of reactions including esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid: Similar structure but lacks the cyclopropyl group.

    2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-ethylpropionic acid: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

2-(4-Cyclopropylmethoxypyrazol-1-yl)-2-methylpropionic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart specific chemical and biological properties. This uniqueness can make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(cyclopropylmethoxy)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,10(14)15)13-6-9(5-12-13)16-7-8-3-4-8/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHBJLXFPTVZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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